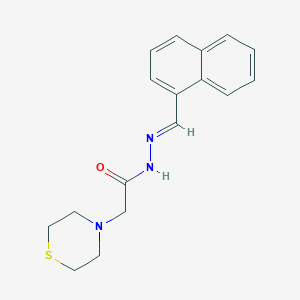
N'-(1-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(1-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, commonly referred to as NTAAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NTAAH is a hydrazide derivative that contains a naphthalene ring and a thiomorpholine moiety. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of NTAAH is not fully understood. Studies have shown that the compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs). NTAAH has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The inhibition of topoisomerase II activity leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
NTAAH has been shown to exhibit significant biochemical and physiological effects. The compound has been reported to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of CDKs and topoisomerase II. NTAAH has also been shown to exhibit antibacterial activity against various bacterial strains. The compound has been reported to inhibit the growth of bacteria by disrupting bacterial cell wall synthesis and inhibiting bacterial DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTAAH has several advantages for lab experiments. The compound exhibits significant anticancer and antibacterial activity, making it a potential candidate for drug development. NTAAH is also relatively easy to synthesize using different methods. However, the compound has some limitations for lab experiments. NTAAH is not very soluble in water, which can make it difficult to use in aqueous solutions. The compound is also sensitive to light, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the study of NTAAH. One potential direction is to investigate the compound's potential application as an anticancer agent in vivo. Studies have shown that NTAAH exhibits significant anticancer activity in vitro, but its activity in vivo is not well understood. Another potential direction is to investigate the compound's potential application as an antibacterial agent in vivo. The compound has been shown to exhibit antibacterial activity in vitro, but its activity in vivo is not well understood. Additionally, studies could investigate the structure-activity relationship of NTAAH to identify more potent derivatives of the compound.
Aplicaciones Científicas De Investigación
NTAAH has been studied for its potential applications in medicinal chemistry. Studies have shown that NTAAH exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. NTAAH has also been studied for its potential application as an antibacterial agent. The compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,12H,8-11,13H2,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCJGUDILDJNSY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





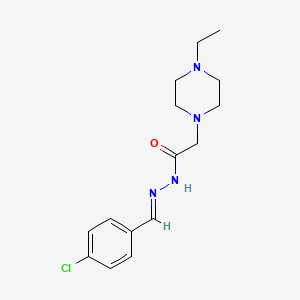
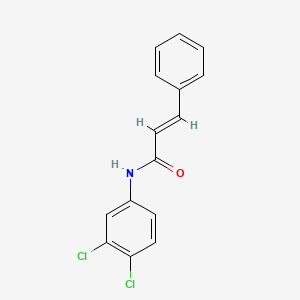
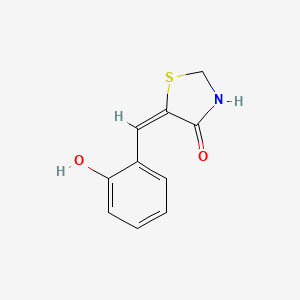
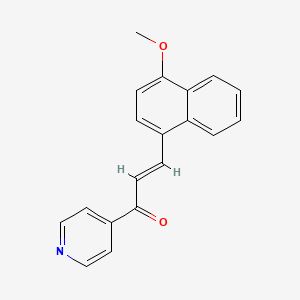
![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)
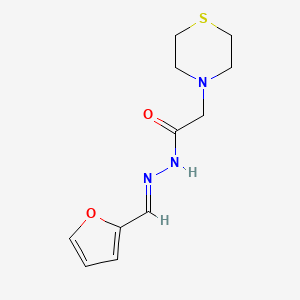
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B3836841.png)
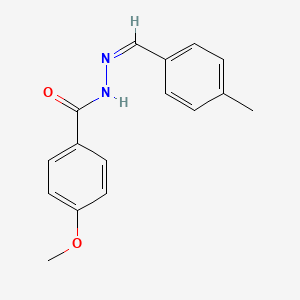
![N'-[4-(dimethylamino)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836859.png)

